molecular formula C9H10F3NO2S B13615960 1-(2-(Trifluoromethyl)phenyl)ethane-1-sulfonamide

1-(2-(Trifluoromethyl)phenyl)ethane-1-sulfonamide

Cat. No.: B13615960
M. Wt: 253.24 g/mol
InChI Key: BXTNJZIQJCWCBB-UHFFFAOYSA-N
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Description

1-(2-(Trifluoromethyl)phenyl)ethane-1-sulfonamide is an organic compound with the molecular formula C9H10F3NO2S. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethane-1-sulfonamide moiety. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Trifluoromethyl)phenyl)ethane-1-sulfonamide typically involves the reaction of 2-(trifluoromethyl)benzene with ethane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Trifluoromethyl)phenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-(Trifluoromethyl)phenyl)ethane-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(Trifluoromethyl)phenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and leading to the desired biological effect .

Comparison with Similar Compounds

Uniqueness: 1-(2-(Trifluoromethyl)phenyl)ethane-1-sulfonamide is unique due to its specific combination of a trifluoromethyl group and an ethane-1-sulfonamide moiety. This combination imparts distinct chemical and biological properties, making it valuable in various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds .

Properties

Molecular Formula

C9H10F3NO2S

Molecular Weight

253.24 g/mol

IUPAC Name

1-[2-(trifluoromethyl)phenyl]ethanesulfonamide

InChI

InChI=1S/C9H10F3NO2S/c1-6(16(13,14)15)7-4-2-3-5-8(7)9(10,11)12/h2-6H,1H3,(H2,13,14,15)

InChI Key

BXTNJZIQJCWCBB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1C(F)(F)F)S(=O)(=O)N

Origin of Product

United States

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